molecular formula C26H32F2 B12298899 Rel-4'-((1r,1'r,4R,4'R)-4'-ethyl-[1,1'-bi(cyclohexan)]-4-yl)-3,4-difluoro-1,1'-biphenyl

Rel-4'-((1r,1'r,4R,4'R)-4'-ethyl-[1,1'-bi(cyclohexan)]-4-yl)-3,4-difluoro-1,1'-biphenyl

Katalognummer: B12298899
Molekulargewicht: 382.5 g/mol
InChI-Schlüssel: MWTNHMQXSIWVJZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Rel-4’-((1r,1’r,4R,4’R)-4’-ethyl-[1,1’-bi(cyclohexan)]-4-yl)-3,4-difluoro-1,1’-biphenyl is a complex organic compound characterized by its unique structure, which includes a biphenyl core substituted with difluoro groups and a cyclohexane moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Rel-4’-((1r,1’r,4R,4’R)-4’-ethyl-[1,1’-bi(cyclohexan)]-4-yl)-3,4-difluoro-1,1’-biphenyl typically involves multiple steps, including the formation of the biphenyl core, introduction of the difluoro groups, and attachment of the cyclohexane moiety. Common synthetic routes may involve:

    Formation of Biphenyl Core: This step often involves the coupling of two benzene rings through a palladium-catalyzed Suzuki coupling reaction.

    Introduction of Difluoro Groups: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Attachment of Cyclohexane Moiety: The cyclohexane group can be introduced through a Friedel-Crafts alkylation reaction using cyclohexyl halides and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Rel-4’-((1r,1’r,4R,4’R)-4’-ethyl-[1,1’-bi(cyclohexan)]-4-yl)-3,4-difluoro-1,1’-biphenyl can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert certain functional groups to their corresponding reduced forms.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide or potassium tert-butoxide to replace specific substituents on the biphenyl core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the biphenyl core.

Wissenschaftliche Forschungsanwendungen

Rel-4’-((1r,1’r,4R,4’R)-4’-ethyl-[1,1’-bi(cyclohexan)]-4-yl)-3,4-difluoro-1,1’-biphenyl has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Wirkmechanismus

The mechanism of action of Rel-4’-((1r,1’r,4R,4’R)-4’-ethyl-[1,1’-bi(cyclohexan)]-4-yl)-3,4-difluoro-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Rel-4’-((1r,1’r,4R,4’R)-4’-ethyl-[1,1’-bi(cyclohexan)]-4-yl)-3,4-difluoro-1,1’-biphenyl can be compared with other similar compounds, such as:

  • Rel-(1r,1’s,4R,4’R)-4-(4-fluorophenyl)-4’-propyl-1,1’-bi(cyclohexane)
  • Rel-(1r,1’s,4R,4’R)-4-(4-fluorophenyl)-4’-pentyl-1,1’-bi(cyclohexane)

These compounds share structural similarities but differ in their substituents, which can influence their chemical reactivity, physical properties, and potential applications. The unique combination of difluoro groups and the cyclohexane moiety in Rel-4’-((1r,1’r,4R,4’R)-4’-ethyl-[1,1’-bi(cyclohexan)]-4-yl)-3,4-difluoro-1,1’-biphenyl distinguishes it from its analogs and contributes to its specific properties and applications.

Eigenschaften

Molekularformel

C26H32F2

Molekulargewicht

382.5 g/mol

IUPAC-Name

4-[4-[4-(4-ethylcyclohexyl)cyclohexyl]phenyl]-1,2-difluorobenzene

InChI

InChI=1S/C26H32F2/c1-2-18-3-5-19(6-4-18)20-7-9-21(10-8-20)22-11-13-23(14-12-22)24-15-16-25(27)26(28)17-24/h11-21H,2-10H2,1H3

InChI-Schlüssel

MWTNHMQXSIWVJZ-UHFFFAOYSA-N

Kanonische SMILES

CCC1CCC(CC1)C2CCC(CC2)C3=CC=C(C=C3)C4=CC(=C(C=C4)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.